Lithium;1-propylazepane

Description

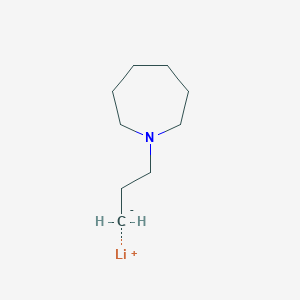

Structure

3D Structure of Parent

Properties

CAS No. |

179538-69-3 |

|---|---|

Molecular Formula |

C9H18LiN |

Molecular Weight |

147.2 g/mol |

IUPAC Name |

lithium;1-propylazepane |

InChI |

InChI=1S/C9H18N.Li/c1-2-7-10-8-5-3-4-6-9-10;/h1-9H2;/q-1;+1 |

InChI Key |

AVLPKENMBRYRQA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]CCN1CCCCCC1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Mediated by Lithium;1 Propylazepane

Deprotonation Pathways and Enolate Formation

The principal application of Lithium;1-propylazepane in synthetic chemistry is the deprotonation of carbonyl compounds at the α-carbon to generate highly reactive enolate intermediates. masterorganicchemistry.com Enolates are powerful nucleophiles that serve as cornerstones in the formation of carbon-carbon bonds. masterorganicchemistry.com The generation of a specific enolate isomer from an unsymmetrical ketone is a critical step that dictates the structure of the final product, and this process can be precisely guided by the choice of base and reaction conditions. pitt.edu

When an unsymmetrical ketone is treated with a base, deprotonation can occur on either side of the carbonyl group, potentially leading to two different enolate isomers. The distribution of these products is governed by the principles of kinetic and thermodynamic control. wikipedia.org

Kinetic Control: The kinetic product is the one that is formed fastest. wikipedia.orglibretexts.org In the context of enolate formation, this corresponds to the removal of the most accessible, least sterically hindered α-proton. wikipedia.org This pathway has a lower activation energy. wikipedia.org Reactions under kinetic control are typically conducted at low temperatures (e.g., -78 °C) using a strong, sterically hindered base in a non-protic solvent like tetrahydrofuran (B95107) (THF). These conditions make the deprotonation step essentially irreversible. pitt.eduwikipedia.org

Thermodynamic Control: The thermodynamic product is the most stable product. wikipedia.orglibretexts.org For enolates, this is the more highly substituted, and therefore more stable, alkene isomer. wikipedia.org The formation of the thermodynamic product is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the use of a weaker base or a sub-stoichiometric amount of base, which allows for proton exchange between the initially formed kinetic enolate and the remaining unreacted ketone. wikipedia.org

Due to its significant steric bulk, this compound is an ideal reagent for achieving high selectivity for the kinetic enolate. The large profile of the base makes it difficult to access sterically congested α-protons, thus leading to the preferential abstraction of the proton at the less substituted carbon. wikipedia.org

| Control Type | Favored Product | Typical Conditions | Base Characteristics | Mechanism |

|---|---|---|---|---|

| Kinetic | Less substituted enolate | Low temperature (-78 °C), Aprotic solvent (THF) wikipedia.org | Strong, sterically hindered (e.g., this compound, LDA) wikipedia.org | Irreversible, fast deprotonation of the most accessible proton. pitt.eduwikipedia.org |

| Thermodynamic | More substituted enolate | Higher temperature, longer reaction time, equilibrating conditions wikipedia.org | Weaker base (e.g., NaOR in ROH) or sub-stoichiometric strong base pitt.edu | Reversible reaction allowing equilibrium to favor the most stable product. wikipedia.org |

The regioselectivity of deprotonation by lithium amides is a result of the interplay between steric and electronic factors.

Steric Factors: For a bulky base like this compound, steric hindrance is the dominant factor determining regioselectivity. The base's large size prevents it from approaching and abstracting the more sterically encumbered protons on the interior of a molecule. Consequently, it selectively removes the proton from the least substituted α-position, leading to the kinetic enolate. This effect is well-documented for the analogous base, LDA. wikipedia.orgnih.gov The seven-membered azepane ring, combined with the N-propyl substituent, creates a specific steric environment that dictates its approach to the substrate.

Nucleophilic Addition Reactions Employing this compound

While the primary function of this compound is as a base, like other organolithium reagents, it possesses nucleophilic character. This can lead to addition reactions, particularly with substrates that lack acidic protons and are susceptible to nucleophilic attack, such as certain carbonyls and imines. Often, this reactivity is a competing pathway to the desired deprotonation. pitt.edu

The 1,2-addition mechanism involves the direct attack of the nucleophile on the electrophilic carbon of a carbonyl (C=O) or imine (C=N) group. masterorganicchemistry.comsioc-journal.cn

With Carbonyl Compounds: When reacting with aldehydes or ketones that have enolizable protons, this compound will overwhelmingly act as a base, causing deprotonation. pitt.edu However, if a ketone or aldehyde lacks α-protons (i.e., is non-enolizable), nucleophilic 1,2-addition can occur, where the amide adds to the carbonyl carbon to form a tetrahedral alkoxide intermediate. masterorganicchemistry.comksu.edu.sa Subsequent acidic workup yields a tertiary alcohol. masterorganicchemistry.com

With Imine Functionalities: Imines also present a site for nucleophilic attack. Similar to carbonyls, a key competition exists between the deprotonation of the imine at the α-carbon to form an aza-enolate and the direct 1,2-addition of the lithium amide across the C=N bond. nih.gov Mechanistic studies on LDA have shown that both pathways are possible, and the outcome can be influenced by reaction conditions and the specific structure of the imine and base. nih.gov The addition of organolithium reagents to imines is a known method for producing secondary amines after workup. uniba.it

| Substrate Type | Primary Reaction with this compound | Potential Competing Reaction | Product of Addition |

|---|---|---|---|

| Enolizable Ketone/Aldehyde | Deprotonation (Enolate Formation) pitt.edu | 1,2-Addition (minor) | Tertiary Alcohol masterorganicchemistry.com |

| Non-Enolizable Ketone/Aldehyde | 1,2-Addition masterorganicchemistry.com | N/A | Tertiary Alcohol masterorganicchemistry.com |

| Imine (with α-protons) | α-Deprotonation (Aza-enolate formation) nih.gov | 1,2-Addition | Secondary Amine uniba.it |

Conjugate addition, or 1,4-addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or similar system. ucla.edu The regioselectivity between 1,2- and 1,4-addition is heavily influenced by the nature of the nucleophile.

Generally, "hard" nucleophiles, which have a high charge density, such as typical organolithium and Grignard reagents, favor irreversible, kinetically controlled 1,2-addition. libretexts.orgmakingmolecules.com In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), favor 1,4-addition. libretexts.orgpressbooks.pub As a strong base, this compound is considered a hard nucleophile, and its addition reactions would be expected to favor the 1,2-pathway.

However, studies involving the analogous base LDA have demonstrated that conjugate addition to α,β-unsaturated esters can occur. nih.gov These reactions are often facilitated by polar aprotic solvents or additives such as hexamethylphosphoramide (B148902) (HMPA), which can alter the aggregation state and reactivity of the lithium amide. nih.gov This suggests that under specific conditions, this compound may also be capable of participating in 1,4-addition reactions, although this is not its typical mode of reactivity.

Molecular Rearrangement Mechanisms Catalyzed or Mediated by this compound (e.g., Wittig Rearrangements)

The potent basicity of this compound makes it an effective reagent for initiating molecular rearrangements that require an initial deprotonation step. A prominent example is the wikipedia.orglibretexts.org-Wittig rearrangement. chemistnotes.com

The wikipedia.orglibretexts.org-Wittig rearrangement is the transformation of an ether into an alcohol upon treatment with a strong base. chemistnotes.comorganic-chemistry.org The mechanism is as follows:

Deprotonation: this compound, acting as a strong base, abstracts a proton from the carbon atom adjacent (α) to the ether oxygen, generating a carbanion. chemistnotes.com

Homolytic Cleavage and Recombination: The resulting α-alkoxy carbanion undergoes a rapid homolytic cleavage to form a radical-anion pair, specifically a ketyl radical and an alkyl radical. organic-chemistry.orgwikipedia.org

Migration: This radical pair exists briefly within a solvent cage before recombining. The alkyl radical migrates from the oxygen to the carbon of the ketyl, forming a new carbon-carbon bond. wikipedia.org

Product Formation: This recombination step yields a lithium alkoxide, which, upon aqueous workup, is protonated to give the final rearranged alcohol product. wikipedia.org

The migratory aptitude of the R group (tertiary alkyl > secondary alkyl > primary alkyl > methyl) is consistent with a mechanism involving the formation of the most thermodynamically stable radical intermediate, lending strong support to the radical dissociation-recombination pathway. wikipedia.org

In-depth Mechanistic Studies through Rate Laws and Computational Techniques

In-depth mechanistic understanding of reactions involving lithium amides is achieved through a combination of kinetic studies (rate laws) and computational chemistry. These investigations provide insights into the species involved in the rate-determining step and the energetic landscape of the reaction pathway.

For many reactions mediated by lithium amides, the rate-limiting step is the deaggregation of the amide from a less reactive aggregated state to a more reactive monomeric form. Lithium amides, including presumably this compound, exist in solution as aggregates, most commonly dimers, which are often less reactive than the corresponding monomers.

The observed reaction rate and the order of the reaction with respect to the lithium amide are therefore highly dependent on the conditions that influence this aggregation equilibrium, such as the solvent, temperature, and the presence of additives. For instance, in many reactions involving LDA, a fractional reaction order with respect to the amide is observed, which is indicative of a pre-equilibrium involving deaggregation. It is a common finding that the transition state for the reaction involves a single molecule of the lithium amide (a monomer), even though the amide's resting state in solution is a dimer.

Table 1: Conceptual Relationship Between Aggregation State and Reaction Order for a Generic Lithium Amide (LA)

| Dominant Aggregation State in Solution | Proposed Rate-Limiting Step | Expected Reaction Order in [LA] |

| Dimer (LA)₂ | Deaggregation to Monomer: (LA)₂ ⇌ 2 LA (slow) | 0.5 |

| Dimer (LA)₂ | Reaction of Monomer with Substrate: LA + S → P (fast) | 1 |

| Monomer (LA) | Reaction of Monomer with Substrate: LA + S → P (slow) | 1 |

This table is a conceptual representation based on studies of various lithium amides and illustrates how the aggregation state can influence the observed kinetics. Specific values for this compound would require experimental determination.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for characterizing the structures of transition states and intermediates in lithium amide-mediated reactions that are often difficult to observe experimentally. These studies provide detailed geometric and energetic information about the reaction pathway.

For analogous lithium amide reactions, computational models of transition structures often highlight the crucial role of the lithium cation in coordinating to both the amide nitrogen and a heteroatom on the substrate, thereby pre-organizing the reactants for the key bond-forming or bond-breaking step. The calculations can also elucidate the role of solvent molecules, which are often found to be explicitly involved in stabilizing the transition state by coordinating to the lithium ion. The imaginary vibrational frequencies calculated for the transition state structure confirm that it is a true saddle point on the potential energy surface, and analysis of this vibrational mode can reveal the key atomic motions involved in the transformation.

Table 2: Representative Computational Data for a Generic Lithium Amide-Mediated Proton Transfer

| Parameter | Description | Typical Calculated Value Range |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 15-25 kcal/mol |

| Key Bond Distance in TS (e.g., C-H) | The distance of the bond being broken in the transition state. | 1.2-1.5 Å |

| Key Bond Distance in TS (e.g., N-H) | The distance of the bond being formed in the transition state. | 1.5-1.8 Å |

| Li-N Bond Distance in TS | The coordination of lithium to the amide nitrogen. | 1.9-2.1 Å |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -200 to -1000 cm⁻¹ |

This table presents typical ranges of values obtained from DFT calculations for reactions of other lithium amides. These values are illustrative and would vary for reactions involving this compound.

Structural Characterization and Aggregation Behavior of Lithium;1 Propylazepane Systems

Solid-State Structural Elucidation using X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. researchgate.netresearchgate.net This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For lithium amides, X-ray diffraction studies have been instrumental in revealing that they often form highly organized, polymeric, or ladder-like structures in the solid phase.

Table 1: Expected Solid-State Structural Parameters for Lithium;1-propylazepane via X-ray Crystallography

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Likely monoclinic or triclinic | Reflects the low symmetry of the molecule. |

| Aggregation State | Polymeric ladder or cyclic tetramer | Common for simple, unhindered lithium amides in the solid state. |

| Li-N Bond Length | 1.9 – 2.1 Å | Confirms the covalent character of the lithium-nitrogen bond. rsc.org |

| Lithium Coordination | 3 or 4 | Indicates coordination to multiple amide units to satisfy the electropositive nature of lithium. |

| Azepane Conformation | Distorted Chair/Boat | The seven-membered ring is non-planar; its conformation is fixed to accommodate the crystal packing forces. |

This table is based on typical values for analogous lithium amides and represents expected findings for this compound.

Solution-Phase Aggregation Studies via Spectroscopic Methods (e.g., Multi-Nuclear NMR Spectroscopy: ⁶Li, ⁷Li, ¹³C)

In solution, this compound exists as a dynamic equilibrium of different aggregates. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these equilibria without perturbing them. huji.ac.ilrsc.org

⁶Li and ⁷Li NMR: Lithium has two NMR-active nuclei, ⁶Li and ⁷Li. huji.ac.il ⁷Li is more abundant and sensitive, but its signals are often broad due to a larger quadrupole moment. huji.ac.ilresearchgate.net ⁶Li, while less sensitive, has a smaller quadrupole moment and yields much sharper signals, making it ideal for resolving distinct lithium environments in different aggregates and observing scalar couplings (e.g., ¹³C-⁶Li), which can confirm connectivity. huji.ac.ilresearchgate.net The chemical shift of the lithium signal is highly sensitive to its coordination environment and the degree of aggregation.

¹³C NMR: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the azepane ring and the propyl group. The chemical shifts of the carbons alpha to the nitrogen atom are particularly sensitive to the aggregation state. In some cases, at low temperatures where exchange between aggregates is slow, distinct sets of signals can be observed for each species in solution. semanticscholar.org Furthermore, ¹³C-⁶Li coupling can provide direct evidence of the number of lithium atoms bonded to a specific carbon-bearing nitrogen atom. semanticscholar.org

Identification of Dimeric, Trimeric, Tetrameric, and Polymeric Aggregates

Studies on analogous lithium amides and other organolithium compounds have shown that they typically exist as a mixture of aggregates in solution. nih.govrsc.org The specific aggregates present depend on factors like steric hindrance and the solvent used. For a relatively unhindered amide like this compound, a variety of species are expected to be in equilibrium.

Dimers: Often adopt a cyclic structure with a four-membered (Li-N)₂ ring.

Trimers: Can form a six-membered (Li-N)₃ ring. Mixed trimers with other organolithium species are also well-documented. nih.gov

Tetramers: Frequently form a cubane-like or ladder-type structure. semanticscholar.org Studies on similar lithium amides in non-coordinating solvents have identified ladder-type tetramers. semanticscholar.org

Polymeric Aggregates: While more common in the solid state, larger aggregates can exist in non-polar solvents at high concentrations.

The method of continuous variation (Job plots) using ⁶Li NMR is a particularly effective technique for identifying the stoichiometry of these various aggregates in solution by monitoring chemical shifts as the mole fractions of two different lithium amides are varied. nih.gov

Table 2: Aggregation States Commonly Observed for Lithium Amides in Solution

| Aggregate | Common Solvents | Typical Structural Motif |

|---|---|---|

| Monomer | Highly polar, strongly coordinating solvents (e.g., HMPA); often minor species. | Solvated Li-N ion pair. |

| Dimer | Ethereal solvents (e.g., THF, Diethyl ether). semanticscholar.org | Cyclic (Li-N)₂ core. |

| Trimer | Non-coordinating solvents (e.g., Toluene, Hexane). semanticscholar.org | Cyclic (Li-N)₃ core. |

| Tetramer | Non-coordinating solvents (e.g., Toluene, Hexane). semanticscholar.org | Cubane or Ladder-like (Li-N)₄ core. |

HMPA: Hexamethylphosphoramide (B148902), THF: Tetrahydrofuran (B95107)

Influence of Solvent Polarity, Temperature, and Concentration on Aggregation Equilibria

The equilibrium between different aggregate states is highly sensitive to external conditions.

Influence of Solvent Polarity: The polarity and coordinating ability of the solvent play a crucial role. In strongly coordinating solvents like tetrahydrofuran (THF), the solvent molecules compete with the amide nitrogen to coordinate to the lithium centers. This solvation favors the formation of smaller, more stable aggregates, such as dimers. nih.gov In weakly or non-coordinating solvents like diethyl ether or hydrocarbons (e.g., toluene), there is less stabilization of the lithium centers by the solvent, which promotes the formation of larger, self-associated aggregates like trimers and tetramers to maximize coordination between Li and N atoms. rsc.orgnd.edu

Influence of Temperature: Temperature affects both the position of the aggregation equilibrium and the rate of exchange between aggregates. Lowering the temperature generally shifts the equilibrium towards the thermodynamically more stable, often larger, aggregate. It also slows down the rate of inter-aggregate exchange, which can allow for the observation of distinct signals for each aggregate species by NMR spectroscopy (a technique known as variable-temperature NMR). researchgate.net

Influence of Concentration: According to Le Chatelier's principle, an increase in the concentration of the lithium amide in solution will favor the formation of higher-order aggregates (trimers, tetramers) over lower-order ones (dimers, monomers).

Conformational Analysis of the Azepane Ring and Propyl Substituent in Organized Assemblies

The seven-membered azepane ring is conformationally flexible, capable of adopting various non-planar shapes, primarily distorted chair and boat conformations, to minimize torsional and angle strain. The specific conformation adopted by the ring and the orientation of the N-propyl substituent are intrinsically linked to the aggregation state of the molecule.

Within a defined aggregate, such as a cyclic dimer or a ladder-type tetramer, the azepane ring is no longer freely flexible. The requirement to form specific Li-N bonds at defined angles and distances within the aggregate's core imposes significant conformational constraints. acs.org For instance, in a ladder structure, the azepane rings of the participating units must orient themselves to minimize steric clashes with each other and with the associated solvent molecules. This often results in the "locking" of the ring into a single, preferred conformation.

Similarly, the propyl group attached to the nitrogen is not free to rotate. Its conformation will be dictated by the steric environment of the aggregate. It will orient itself to avoid unfavorable steric interactions with other propyl groups, the azepane rings, or coordinated solvent molecules on the aggregate's periphery. Variable-temperature NMR studies, combined with computational modeling (DFT), are powerful tools for analyzing these conformational preferences and determining the energy barriers to ring inversion or bond rotation within the aggregated structures. researchgate.net

Coordination Chemistry of Lithium Centers with 1 Propylazepane As a Ligand

Ligand Properties of 1-Propylazepane: Multidentate Character and Steric Demands

No studies were found that specifically investigate the multidentate character or the steric demands of the 1-propylazepane ligand in coordination with lithium centers. General principles of coordination chemistry would suggest that the nitrogen atom of the azepane ring would be the primary coordination site. The seven-membered ring and the N-propyl group would contribute to the steric bulk of the ligand, influencing the geometry of any resulting lithium complex. However, without experimental or theoretical data, any discussion remains speculative.

Diverse Coordination Modes and Geometries of Lithium Cations in Lithium;1-propylazepane Complexes

There is no information available in the scientific literature regarding the specific coordination modes and geometries of lithium cations in complexes with 1-propylazepane.

Four-, Five-, and Six-Coordinate Geometries

No crystallographic or spectroscopic data has been published that would confirm the existence of four-, five-, or six-coordinate geometries for a this compound complex. The coordination number of lithium in its complexes is highly flexible and dependent on the steric and electronic properties of the ligands involved.

Analysis of Pyramidal, Trigonal Bipyramidal, and Other Coordination Architectures

A detailed analysis of specific coordination architectures such as pyramidal or trigonal bipyramidal for this compound is not possible due to the absence of structural studies.

Impact of Ancillary Ligands (e.g., Ethers, TMEDA) and Solvent on Lithium Coordination Spheres

While it is well-established that ancillary ligands like ethers (e.g., THF) and chelating amines (e.g., TMEDA), as well as the choice of solvent, play a crucial role in the structure and reactivity of organolithium compounds, no studies have specifically detailed these effects for this compound.

Intermolecular Interactions and Supramolecular Architectures in the Context of this compound

There are no reports on the investigation of intermolecular interactions or the formation of supramolecular architectures involving this compound. Such structures are of interest for their potential applications in materials science and catalysis.

Applications of Lithium;1 Propylazepane in Asymmetric Synthesis and Stereoselective Transformations

Chirality Control and Enantioselective Induction in Lithium-Mediated Reactionsiupac.orgorganicreactions.org

Chiral lithium amides are highly effective reagents for controlling chirality and inducing enantioselectivity in a range of reactions. iupac.orgsbq.org.br Their C2-symmetry or other defined stereochemical features allow for excellent levels of asymmetric induction. iupac.org

A primary application of chiral lithium amides is in the asymmetric deprotonation of prochiral ketones. nih.govacs.org This process involves the selective removal of one of two enantiotopic protons, leading to the formation of a non-racemic enolate. This chiral enolate can then be trapped with an electrophile, such as a silyl chloride, to generate an enantiomerically enriched product. iupac.org The enantiomeric excess (ee) of the product is highly dependent on the structure of the chiral base, the substrate, and the reaction conditions. nih.gov For instance, the deprotonation of 4-alkylcyclohexanones using certain chiral lithium amides can yield trimethylsilyl enol ethers with high enantioselectivity. acs.org

Chiral lithium amides can mediate the enantioselective rearrangement of meso-epoxides into chiral allylic alcohols. organicreactions.orgrsc.org In this transformation, the chiral base selectively removes a proton from one of the enantiotopic positions adjacent to the epoxide ring, initiating an elimination reaction that results in the formation of an allylic alcohol with high enantiomeric purity. bham.ac.ukresearchgate.net This method is a key step in the synthesis of various complex molecules and natural products. bham.ac.uk The choice of the chiral lithium amide is crucial for achieving high enantioselectivity in these rearrangements. rsc.orgwikipedia.org

Chiral lithium amides can also act as traceless auxiliaries to control stereoselectivity in nucleophilic addition reactions. nih.govacs.org For example, in the Michael addition of carboxylic acids to α,β-unsaturated esters, a chiral dilithium amide can form a mixed aggregate with the enediolate, directing the subsequent addition to occur with high diastereo- and enantioselectivity. nih.govacs.org This approach avoids the need for covalently attached chiral auxiliaries, which require additional steps for attachment and removal. nih.gov

Strategic Design and Implementation of Chiral Auxiliaries and External Chiral Ligands for Enhanced Asymmetric Inductionjst.go.jpacs.org

The effectiveness of lithium-mediated asymmetric transformations often relies on the rational design of the chiral ligand. Chiral lithium amides are themselves derived from chiral amines, which act as the source of chirality. jst.go.jp The steric and electronic properties of the substituents on the chiral amine backbone are critical for achieving high levels of asymmetric induction. iupac.org In some cases, external chiral ligands can be used in conjunction with simpler lithium amides to create a chiral environment, but the use of stoichiometric chiral lithium amide bases is more common for these transformations. acs.orgwikipedia.org

Development of Catalytic Asymmetric Processes Utilizing Chiral Lithium Amidesorganicreactions.orgresearchgate.net

While many reactions employing chiral lithium amides are stoichiometric, there is growing interest in developing catalytic versions. organicreactions.org In some processes, such as the rearrangement of epoxides to allylic alcohols, it is possible to use a sub-stoichiometric amount of the chiral amine in the presence of a stoichiometric amount of an achiral lithium amide like lithium diisopropylamide (LDA). researchgate.net The chiral lithium amide is regenerated in situ, allowing it to act as a catalyst. This approach improves the atom economy and reduces the cost associated with using complex chiral ligands. nih.gov

Synthetic Utility in the Construction of Complex Organic Moleculesiupac.orgorganicreactions.orgbham.ac.uk

The stereoselective reactions enabled by chiral lithium amides are powerful tools for the synthesis of complex, biologically active molecules. nih.gov Asymmetric deprotonation has been applied to the total synthesis of alkaloids like anatoxin-a. iupac.orgsbq.org.br The enantioselective rearrangement of epoxides provides access to key chiral building blocks used in the synthesis of natural products such as (+)-iridomyrmecin. bham.ac.uk The ability to create stereocenters with high fidelity makes chiral lithium amides indispensable reagents in modern organic synthesis. organicreactions.orgnih.gov

Theoretical and Computational Studies of Lithium;1 Propylazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of lithium amides. For a compound like Lithium;1-propylazepane, these calculations would likely be performed using density functional theory (DFT) and ab initio methods. rsc.org

Studies on similar lithium amides reveal that the geometry of the monomeric species is significantly influenced by the nature of the organic substituent. For cyclic lithium amides, such as lithium piperidide, a chair-like conformation with a planar nitrogen atom is often the global minimum energy structure. rsc.org It is reasonable to infer that this compound would adopt a similar low-energy conformation for its seven-membered azepane ring.

The nature of the Li-N bond is a key aspect elucidated by quantum chemical calculations. This bond is primarily ionic, but with a degree of covalent character that influences the compound's reactivity. rsc.org Energy decomposition analysis (EDA) and the quantum theory of atoms in molecules (QTAIM) are computational tools that can quantify the electrostatic and covalent contributions to the Li-N bond. rsc.org These analyses would likely show a significant electrostatic interaction between the positively charged lithium ion and the negatively charged nitrogen atom in this compound, with a smaller but crucial covalent component.

The calculated natural partial charges can also provide insights into the reactivity. For instance, in a related lithium amide, the natural partial charge on the lithium atom was found to be +0.58, indicating a significant but not complete charge transfer from lithium to nitrogen. rsc.org

Representative Data from Quantum Chemical Calculations on a Model Lithium Amide:

| Calculated Property | Representative Value | Significance for Reactivity |

| Li-N Bond Length | ~1.8 - 2.0 Å | Indicates the strength and nature of the interaction. |

| NBO Charge on Li | +0.5 to +0.8 | A higher positive charge suggests greater ionic character and potential for Lewis acid-type interactions. |

| NBO Charge on N | -0.7 to -1.0 | A more negative charge indicates higher basicity and nucleophilicity. |

| HOMO Energy | High | A higher HOMO energy level suggests greater reactivity as a nucleophile. |

| LUMO Energy | Low | A lower LUMO energy level indicates a greater propensity to accept electrons. |

Note: The values in this table are representative and based on general findings for lithium amides, not specific calculations for this compound.

Simulation of Aggregation Phenomena and Solvation Effects to Predict Solution Behavior

Lithium amides are known to exist as aggregates in solution, and the degree of aggregation can significantly impact their reactivity. acs.org Computational simulations, often in conjunction with experimental techniques like NMR spectroscopy, are used to understand these aggregation phenomena.

For this compound, it is expected that it would form various aggregates, such as dimers, trimers, and tetramers, in non-polar solvents. The equilibrium between these aggregates would be influenced by factors such as concentration, temperature, and the presence of coordinating solvents.

Solvation effects play a crucial role in the solution behavior of lithium amides. nih.gov Solvents like tetrahydrofuran (B95107) (THF) can coordinate to the lithium centers, leading to the deaggregation of larger clusters into smaller, more reactive species. acs.org Computational models can simulate these solvation effects by including explicit solvent molecules in the calculations or by using continuum solvation models. acs.org

Molecular dynamics (MD) simulations can provide a dynamic picture of the solution behavior, showing the exchange of solvent molecules and the interconversion between different aggregate states. rsc.orgmdpi.com

Expected Aggregation and Solvation Behavior of this compound in Different Solvents:

| Solvent | Expected Dominant Species | Impact on Reactivity |

| Non-polar (e.g., Hexane) | Higher-order aggregates (dimers, tetramers) | Lower reactivity due to reduced availability of the reactive Li-N bond. |

| Coordinating (e.g., THF) | Monomers and solvated dimers | Higher reactivity due to the presence of more accessible reactive sites. |

| Strongly Coordinating (e.g., HMPA) | Predominantly monomers | Highest reactivity, but potential for side reactions due to the high basicity of the monomer. |

Note: This table is based on the general behavior of lithium amides and serves as a predictive guide for this compound.

In Silico Prediction of Stereochemical Outcomes in Asymmetric Transformations

Chiral lithium amides are widely used as reagents in asymmetric synthesis. bham.ac.uk Computational methods, or in silico prediction, are increasingly being used to understand and predict the stereochemical outcomes of these reactions. researchgate.net

If a chiral variant of this compound were to be used, computational modeling could be employed to predict the enantioselectivity of a given transformation. This would involve calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The predicted stereochemical outcome is determined by the energy difference between these transition states, with the lower energy pathway being favored.

These calculations can provide valuable insights into the factors that control the stereoselectivity, such as steric and electronic interactions in the transition state. nih.gov This understanding can then be used to design more selective chiral reagents and optimize reaction conditions.

Factors Influencing Stereoselectivity in a Hypothetical Asymmetric Reaction with a Chiral this compound Derivative:

| Factor | Computational Insight | Predicted Effect on Stereoselectivity |

| Steric Hindrance | The bulky propyl group and the conformation of the azepane ring in the transition state. | Can create a significant energy difference between diastereomeric transition states, leading to high enantioselectivity. |

| Coordination of Substrate | The specific orientation of the substrate when it coordinates to the lithium center. | A well-defined coordination geometry is essential for effective stereochemical communication. |

| Solvent Effects | The coordination of solvent molecules to the lithium center in the transition state. | Can influence the geometry of the transition state and thus the stereochemical outcome. |

| Aggregation State | Whether the monomer or a dimer is the reactive species. | The chiral environment can be significantly different in a monomer versus an aggregate, leading to different stereoselectivities. |

Note: This table presents a conceptual framework for the in silico prediction of stereoselectivity and is not based on specific calculations for this compound.

Future Directions and Emerging Research Avenues for Lithium;1 Propylazepane

Exploration of Novel and Sustainable Synthetic Routes for Lithium;1-propylazepane Derivatives

The development of new synthetic methodologies for this compound and its derivatives is driven by the need for greater efficiency, safety, and environmental sustainability. Current methods, such as the direct alkylation of azepane with propyl halides, are effective but can present challenges like over-alkylation. Future research is geared towards overcoming these limitations through innovative and greener approaches.

Key areas of exploration include:

Catalytic Synthesis: Moving beyond stoichiometric reagents to catalytic systems can significantly reduce waste and improve atom economy. Research into novel catalysts, including those based on earth-abundant metals or even metal-free organocatalysts, could lead to more efficient syntheses of 1-propylazepane and its subsequent lithiation. danlehnherr.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), which is particularly beneficial for handling highly reactive organolithium compounds. This technology can improve safety, scalability, and product consistency while minimizing the use of hazardous solvents.

Bio-inspired and Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials is a cornerstone of green chemistry. researchgate.net Future routes could potentially source precursors for the azepane ring from biomass, reducing the reliance on petrochemical feedstocks.

Solvent-Free and Water-Based Systems: While organolithium reagents are notoriously water-sensitive, research into micellar catalysis or solvent-free reaction conditions could revolutionize their application. mdpi.com The development of new lincomycin (B1675468) derivatives, for instance, has involved innovative palladium-catalyzed cross-coupling reactions, showcasing the potential for advanced catalytic methods in synthesizing complex molecules with related structural motifs. researchgate.net

These novel approaches aim to create synthetic routes that are not only more efficient but also align with the growing demand for environmentally benign chemical processes. researchgate.net

Advanced Mechanistic Understanding for Fine-Tuned Reactivity and Selectivity Control

The reactivity of organolithium compounds like this compound is highly dependent on factors such as solvent coordination and the aggregation state of the reagent in solution. A deeper, molecular-level understanding of these phenomena is critical for controlling reaction outcomes with high precision.

Future research in this area will likely focus on:

Advanced Spectroscopic and Computational Studies: Techniques like rapid-injection NMR spectroscopy, combined with computational modeling, can provide detailed insights into the structure and dynamics of reactive intermediates. nih.gov For example, studies on lithium enolates have revealed a complex interplay between monomeric, dimeric, and tetrameric aggregates, each with distinct reactivities. nih.gov Applying these methods to this compound would elucidate its solution behavior.

The Role of Additives: The presence of salts, such as lithium chloride (LiCl), can dramatically alter the kinetics and selectivity of organolithium reactions. iupac.orgrsc.org Mechanistic studies are needed to understand how these additives modify the structure of the primary organolithium aggregates and the transition states of the reactions they participate in. This knowledge allows for the fine-tuning of reactivity without redesigning the primary reagent.

Kinetics of Deprotonation and Metallation: A quantitative understanding of reaction kinetics is essential for optimizing processes. Kinetic studies can reveal the impact of steric and electronic effects on the rate of reaction, guiding the rational design of derivatives with tailored reactivity for specific synthetic challenges. rsc.org

By building a comprehensive mechanistic picture, chemists can move from empirical optimization to a more predictive and rational approach for controlling the selectivity and efficiency of reactions involving this compound.

Rational Design of Chiral this compound Reagents for Next-Generation Asymmetric Transformations

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. Chiral lithium amides have emerged as powerful reagents for achieving high levels of asymmetric induction. rsc.orgsigmaaldrich.com Designing chiral variants of this compound represents a promising frontier for creating novel asymmetric transformations.

Key strategies in this domain include:

Incorporation of Chiral Auxiliaries: The foundational approach involves creating derivatives of 1-propylazepane that incorporate a chiral element. This "internal asymmetric induction" uses a chiral center covalently bonded to the reactive center to direct the stereochemical outcome of a reaction. wikipedia.org The chiral auxiliary can be derived from the vast chiral pool of natural products.

C₂-Symmetric Designs: Amine bases with C₂-symmetry have proven to be exceptionally effective in inducing high levels of enantioselectivity in deprotonation reactions. iupac.org Designing a C₂-symmetric bis-azepane ligand, which could be lithiated to form a chiral base, is a logical extension of this successful principle.

External Asymmetric Induction: This approach utilizes a chiral ligand or catalyst to introduce the chiral information in the transition state of the reaction. wikipedia.org This method is often more economically desirable as it requires only catalytic amounts of the expensive chiral material. Research could focus on using a chiral ligand to modulate the reactivity of achiral this compound.

The development of such chiral reagents would expand the toolkit for asymmetric synthesis, potentially enabling the efficient and highly selective synthesis of complex chiral molecules.

| Approach | Description | Example/Principle | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans' oxazolidinone auxiliaries for asymmetric aldol (B89426) reactions. | wikipedia.org |

| C₂-Symmetry | The use of a chiral base possessing a C₂ axis of symmetry often leads to high enantiomeric excess in products. | Chiral bis-phenylethylamide bases. | iupac.org |

| External Quench (EQ) vs. Internal Quench (ISQ) | The timing of adding the electrophile can influence the stereochemical outcome, with additives like LiCl improving enantioselectivity in EQ protocols. | Asymmetric deprotonation of cyclic ketones. | iupac.org |

Expanding Applications in Resource-Efficient and Environmentally Benign Synthesis and Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the use of this compound can open up new applications in sustainable synthesis and catalysis.

Future applications are envisioned in the following areas:

Organocatalysis: While traditionally used as a stoichiometric reagent, derivatives of this compound could be developed to act as organocatalysts. Organocatalysis avoids the use of often toxic and expensive heavy metals, making processes more environmentally friendly and cost-effective. danlehnherr.com

Polymerization Catalysis: Organolithium compounds are known initiators for anionic polymerization. Research into tailored this compound derivatives could lead to catalysts for producing polymers with specific properties, potentially using monomers derived from renewable resources to create more sustainable plastics. mdpi.com

Resource Efficiency: By enabling highly selective and high-yielding reactions, these reagents can contribute to resource efficiency by minimizing waste and reducing the need for extensive purification steps. The development of more sustainable lithium extraction methods, such as Direct Lithium Extraction (DLE), complements the green application of lithium-based reagents by addressing the environmental impact at the beginning of the value chain. researchgate.netmewburn.com

Deprotonation in Green Solvents: A significant challenge and opportunity lie in adapting organolithium chemistry to more environmentally friendly solvents. While difficult due to their reactivity, success in this area would dramatically reduce the environmental footprint of processes that rely on these essential reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.